3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes both hydroxyphenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrole structure, followed by the introduction of the hydroxyphenyl and naphthyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl and naphthyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-((naphthalen-2-ylmethylene)-amino)-propionic acid
- 2-Hydroxy-3-naphthalen-1-yl-chromen-4-one
Uniqueness
3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxyphenyl and naphthyl groups, along with the pyrrole core, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C26H24N2O5 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-5-naphthalen-1-yl-4,6-dioxo-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C26H24N2O5/c1-2-14-26(25(32)33)21-20(22(27-26)17-11-5-6-13-19(17)29)23(30)28(24(21)31)18-12-7-9-15-8-3-4-10-16(15)18/h3-13,20-22,27,29H,2,14H2,1H3,(H,32,33) |
InChI Key |
HJHKXSHNECMLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC=CC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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